molecular formula C46H30 B14435887 5,7,12,14-Tetraphenylpentacene CAS No. 76727-12-3

5,7,12,14-Tetraphenylpentacene

Cat. No.: B14435887
CAS No.: 76727-12-3
M. Wt: 582.7 g/mol
InChI Key: NCOCHDOPTIHEFN-UHFFFAOYSA-N
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Description

5,7,12,14-Tetraphenylpentacene is a high-value polycyclic aromatic hydrocarbon of significant interest in the development of advanced organic electronic materials. This compound serves as a foundational building block in organic semiconductors. The strategic phenyl substitution at the 5, 7, 12, and 14 positions is a proven design strategy to enhance the stability of the pentacene backbone, which otherwise can be prone to photooxidation, by introducing steric hindrance that protects the reactive core. While the parent pentacene is a well-known p-type semiconductor, the tetraphenyl-functionalized derivative exhibits modified electronic properties. Researchers can explore its application as an ambipolar or n-type semiconductor in devices such as Organic Field-Effect Transistors (OFETs) and light-emitting diodes (OLEDs). The introduction of nitrogen atoms into the core to form 6,13-diazapentacene, a closely related structure, has been shown to yield compounds with viable electron mobilities, demonstrating the potential of this chemical class in n-channel applications . The tetraphenyl substitution pattern is a critical feature that improves material processability and solid-state ordering, which are crucial parameters for device performance . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory safety protocols, avoiding exposure to light and air to maintain its stability over time.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76727-12-3

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

5,7,12,14-tetraphenylpentacene

InChI

InChI=1S/C46H30/c1-5-17-31(18-6-1)43-35-25-13-14-26-36(35)44(32-19-7-2-8-20-32)40-30-42-41(29-39(40)43)45(33-21-9-3-10-22-33)37-27-15-16-28-38(37)46(42)34-23-11-4-12-24-34/h1-30H

InChI Key

NCOCHDOPTIHEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C(C6=CC=CC=C6C(=C5C=C42)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,7,12,14 Tetraphenylpentacene and Its Derivatives

Established Synthetic Pathways to 5,7,12,14-Tetraphenylpentacene

The construction of the this compound framework is primarily achieved through precursor-based routes, which offer a reliable and versatile approach to this class of compounds.

Precursor-Based Routes (e.g., from diketones, dibromides)

A prevalent and historically significant method for synthesizing this compound involves the use of diketone and dibromide precursors. A classic approach, first reported in 1942, utilizes the addition of a phenyl Grignard reagent to 5,7,12,14-pentacene-diquinone. This is followed by a reductive aromatization step, often employing reagents like potassium iodide in acetic acid or tin(II) chloride dihydrate with acid, to yield the final tetraphenylpentacene product. nih.gov This foundational method has undergone modifications over the years to improve yields and substrate scope. nih.govmdpi.com

More contemporary strategies often start from more complex, pre-functionalized building blocks. For instance, the synthesis can commence from tetrabromo-N,N-dihydrodiazapentacene, which serves as a versatile platform for introducing phenyl groups via palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netuni-heidelberg.de This route provides access not only to the all-carbon tetraphenylpentacene but also to its nitrogen-containing analogs.

Another key precursor is pentacene-5,7,12,14-tetraone. This compound can be subjected to selective olefination and cross-coupling reactions to introduce various functional groups, paving the way for a diverse range of pentacene-based π-conjugated systems. rsc.org The reaction of lithiated anthracenyl derivatives with specific ketones also represents a viable pathway to diol intermediates, which can then undergo reductive elimination to form the desired pentacene (B32325) core. researchgate.net

Photochemical Synthesis Approaches

Photochemical methods offer an alternative, often milder, route to pentacene derivatives. One such approach involves the photolysis of α-diketone precursors. For example, 6,13-dihydro-6,13-ethanopentacene-15,16-dione has been successfully converted to pentacene upon irradiation with light of a specific wavelength (around 460 nm). researchgate.net This process, known as the Strating-Zwanenburg reaction, proceeds through the n-π* absorption of the diketone moiety and can provide good yields of the final product. researchgate.net While not explicitly detailed for this compound in the provided context, the principle of using photolabile precursors is a recognized strategy in acene synthesis. researchgate.net The photochemical synthesis of various other arylated pentacenes has also been reported, highlighting the potential of light-induced reactions in this field. nih.gov

Functionalization and Derivatization Strategies

The ability to functionalize the this compound core is crucial for fine-tuning its material properties. This is often achieved by modifying the precursor molecules before the final aromatization step or by direct derivatization of the pentacene analog.

Tetrafunctionalized 6,13-Diazapentacene Analogues

A significant area of research focuses on the synthesis of 5,7,12,14-tetrafunctionalized 6,13-diazapentacenes, which are nitrogen-containing analogs of tetraphenylpentacene. nih.govresearchgate.netthieme-connect.comresearchgate.netmpg.de These compounds are of interest due to the influence of the nitrogen atoms on the electronic properties, often leading to n-type semiconductor behavior. nih.govmpg.de

The synthesis of these analogs typically starts from either tetrabromo-N,N-dihydrodiazapentacene or a diazapentacene tetraketone. nih.govresearchgate.net Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling with various boronic acids, are employed to introduce four aryl or other functional groups at the 5, 7, 12, and 14 positions. researchgate.netmpg.de Alternatively, the addition of lithium acetylides to the tetraketone precursor can be used. nih.govresearchgate.netmpg.de The resulting dihydro-intermediates are then oxidized, often with manganese dioxide (MnO₂), to afford the stable, crystalline diazapentacene products. mpg.de The performance of the tetraphenyl-substituted derivative has been evaluated in organic field-effect transistors, demonstrating its potential as an n-channel semiconductor. nih.govmpg.de

Incorporation of Heteroatoms and Aryl Substituents

Beyond the introduction of nitrogen within the pentacene core, the incorporation of other heteroatoms and a variety of aryl substituents on the periphery of the this compound framework allows for extensive tuning of its properties. The synthesis of tetraaryl-substituted 6,13-dihydro-6,13-diazapentacenes (DHDAPs) and their subsequent oxidation to the fully aromatic 6,13-diazapentacenes (DAPs) has been a focus of this research. thieme-connect.comresearchgate.net

Starting from 5,7,12,14-tetrabromo-6,13-dihydro-6,13-diazapentacene, Stille cross-coupling reactions with organotin reagents have been used to introduce alkylthiophene groups. thieme-connect.comresearchgate.net Similarly, Suzuki cross-coupling with various phenylboronic acids allows for the synthesis of 5,7,12,14-tetraphenyl-substituted DHDAP. thieme-connect.com These tetraarylated DHDAPs can then be transformed into novel BN-heterocoronenes through electrophilic borylation. thieme-connect.comresearchgate.net The strategic placement of different aryl groups with electron-donating or -withdrawing properties can significantly influence the HOMO and LUMO energy levels of the final molecule. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis, particularly palladium-catalyzed cross-coupling reactions, plays a pivotal role in the synthesis of this compound and its derivatives. researchgate.netthieme-connect.commpg.de The Suzuki-Miyaura coupling is a frequently utilized method for forming the carbon-carbon bonds between the pentacene core and the phenyl substituents. researchgate.netthieme-connect.commpg.de

While the primary focus has been on palladium catalysis for C-C and C-N bond formation, other catalytic systems are also relevant in the broader context of acene synthesis. For instance, gold(I) catalysis has been explored for the synthesis of hydroacenes from enyne precursors. tdx.cat Although not directly applied to this compound in the provided information, these alternative catalytic methodologies could offer new avenues for the synthesis of this and related polycyclic aromatic hydrocarbons.

Research Findings Summary

PrecursorReagents/ConditionsProductReference(s)
5,7,12,14-Pentacene-diquinonePhenyl Grignard reagent, then KI/acetic acid or SnCl₂·2H₂O/acidThis compound nih.gov
Tetrabromo-N,N-dihydrodiazapentacenePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, then MnO₂5,7,12,14-Tetraphenyl-6,13-diazapentacene thieme-connect.commpg.de
Diazapentacene tetraketoneLithium acetylide, then redox reactions5,7,12,14-Tetrafunctionalized 6,13-diazapentacene nih.govresearchgate.net
6,13-Dihydro-6,13-ethanopentacene-15,16-dionePhotolysis (~460 nm)Pentacene researchgate.net

Electronic Structure and Spectroscopic Properties of 5,7,12,14 Tetraphenylpentacene

Theoretical Elucidation of Electronic Band Structure

Theoretical calculations are crucial for understanding the electronic properties of complex organic molecules like 5,7,12,14-Tetraphenylpentacene. These computational methods provide insights into the arrangement and energies of molecular orbitals, which govern the material's behavior in electronic devices.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.

For molecules like this compound, the HOMO and LUMO are primarily localized on the pentacene (B32325) backbone, indicating that the fundamental electronic transitions are of a π-π* character. The phenyl substituents, due to their twisted orientation relative to the pentacene core, have limited electronic communication with the central conjugated system. This steric hindrance leads to a non-planar geometry, which in turn influences the packing of the molecules in the solid state and their electronic properties.

Table 1: Frontier Molecular Orbital (FMO) Analysis of Pentacene Derivatives Note: Specific experimental or calculated HOMO/LUMO energy values for this compound are not readily available in the reviewed literature. The table below presents data for related compounds to provide context.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Pentacene-5.0-3.21.8Experimental
6,13-Diphenylpentacene (B1588878)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
5,7,12,14-Tetraphenyl-6,13-diazapentaceneNot SpecifiedNot Specified2.77TD-DFT

This table is for illustrative purposes and highlights the kind of data obtained from FMO analysis. The values for the diazapentacene derivative suggest how substitutions on the pentacene core can influence the HOMO-LUMO gap.

Computational Approaches: Density Functional Theory (DFT), GW Approximation, and Bethe-Salpeter Equation (BSE)

The GW approximation and the Bethe-Salpeter Equation (BSE) are more advanced computational techniques that provide a more accurate description of excited-state properties, including the energies of excitons (bound electron-hole pairs) and optical absorption spectra nih.gov. The GW method is used to calculate the quasiparticle energies, which are corrections to the DFT orbital energies, providing a more accurate band gap. The BSE is then solved using these quasiparticle energies to obtain the exciton (B1674681) energies and wavefunctions. These methods are particularly important for understanding the photophysics of materials where electron-hole interactions are significant, such as in organic semiconductors. While specific GW-BSE studies on this compound are not extensively documented in the available literature, this approach is the state-of-the-art for calculating excited-state properties in crystalline organic materials nih.gov.

Excitonic Properties and Dynamics

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, creating an exciton. The behavior of these excitons is fundamental to the performance of optoelectronic devices.

Singlet Exciton Character and Charge-Transfer Excitons

In pentacene and its derivatives, the primary photoexcited state is a singlet exciton. A key process in many pentacene-based materials is singlet exciton fission , where a singlet exciton converts into two triplet excitons. This process has the potential to significantly enhance the efficiency of solar cells. The efficiency of singlet fission is highly dependent on the energy levels of the singlet and triplet states.

The character of the exciton can be either a Frenkel exciton (where the electron and hole are on the same molecule) or a charge-transfer (CT) exciton (where the electron and hole are on adjacent molecules). In solid-state pentacene, CT states are believed to play a crucial role as intermediates in the singlet fission process nih.gov. The presence of bulky phenyl substituents in this compound influences the intermolecular packing, which in turn affects the strength of intermolecular electronic coupling and the character of the excitons. Reduced intermolecular interactions due to steric hindrance from the phenyl groups can influence the rate and efficiency of singlet fission nih.gov.

Exciton Dynamics and Energy Transfer Mechanisms

The dynamics of excitons, including their formation, diffusion, and decay, are critical for device function. In pentacene, singlet fission is an ultrafast process, occurring on the femtosecond timescale aps.org. Following their formation, triplet excitons can diffuse through the material.

Optical Spectroscopic Characterization

Optical spectroscopy provides experimental insight into the electronic transitions of a molecule.

The UV-Vis absorption spectrum of a related compound, 5,7,12,14-tetraphenyl-6,13-diazapentacene, shows that the lowest energy absorption band corresponds to the HOMO-LUMO transition nih.gov. For this compound, the emission maximum has been reported at 630 nm, which is red-shifted compared to 6,13-diphenylpentacene (617 nm). This red shift is attributed to an increase in π-conjugation with the addition of more phenyl groups.

Table 2: Optical Properties of Phenyl-Substituted Pentacenes Note: This table contains available data for this compound and a related compound.

CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent/State
This compoundNot Specified630Not Specified
6,13-DiphenylpentaceneNot Specified617Not Specified
5,7,12,14-Tetraphenyl-6,13-diazapentacene568, 616, 670450CH2Cl2

The data indicates that the number and position of phenyl substituents, as well as modifications to the pentacene core, can be used to tune the optical properties of these materials.

UV-Visible Absorption Spectroscopy Investigations

The interaction of this compound with ultraviolet and visible light provides a window into its electronic transitions. The UV-Visible absorption spectrum of this molecule is characterized by distinct bands that correspond to the excitation of electrons from lower to higher energy orbitals.

The presence of four phenyl groups at the 5, 7, 12, and 14 positions of the pentacene core significantly influences its electronic properties. These substituents lead to a red-shift in the absorption spectra when compared to less substituted pentacenes, such as 6,13-diphenylpentacene. This shift to longer wavelengths indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In a comparative study of various pentacene derivatives, this compound was identified as one of five compounds exhibiting the smallest optical HOMO-LUMO gaps. acs.org

UV-Visible Absorption Data for this compound
SolventAbsorption Maxima (λmax) [nm]Molar Extinction Coefficient (ε) [M-1cm-1]
Dichloromethane (B109758)> 615Data not available

Photoluminescence Studies and Emission Characteristics

Upon absorption of light, excited molecules can relax to their ground state by emitting photons, a phenomenon known as photoluminescence. The emission characteristics of this compound provide further understanding of its excited state properties.

Studies have shown that this compound exhibits red emission. The emission maximum (λmax) for this compound has been reported to be at 630 nm. This value is red-shifted compared to 6,13-diphenylpentacene, which has an emission maximum of 617 nm. The addition of more phenyl groups contributes to an increase in the π-conjugation of the system, resulting in this shift to a longer emission wavelength.

The efficiency of the emission process is quantified by the photoluminescence quantum yield (ΦPL), which represents the ratio of emitted photons to absorbed photons. While the emission wavelength provides information about the energy of the emitted light, the quantum yield is a measure of the brightness of the emission.

Photoluminescence Data for this compound
SolventEmission Maximum (λem) [nm]Photoluminescence Quantum Yield (ΦPL)
Not Specified630Data not available

Solid State Organization and Intermolecular Interactions in 5,7,12,14 Tetraphenylpentacene Architectures

Crystalline Structures and Polymorphism

X-ray Crystallography of 5,7,12,14-Tetraphenylpentacene and Related Structures

Detailed structural analysis through X-ray crystallography provides the foundational data for understanding the solid-state organization of TPP and its derivatives. nih.gov While the specific crystallographic data for TPP itself is not widely detailed in the provided context, extensive studies on the closely related compound, 5,7,12,14-tetraphenyl-6,13-diazapentacene, offer significant insights. This nitrogen-substituted analogue shows high structural similarity to the all-carbon TPP congener. researchgate.netthieme-connect.com

Single-crystal X-ray analysis of 5,7,12,14-tetraphenyl-6,13-dihydro-6,13-diazapentacene reveals a triclinic crystal system with a P-1 space group. researchgate.netthieme-connect.com A defining feature of the molecular structure is the orientation of the phenyl substituents. These groups are highly twisted with respect to the plane of the diazapentacene backbone, with torsion angles reported around 67° and 81°. researchgate.netthieme-connect.com This near-orthogonal arrangement is a direct consequence of steric hindrance and plays a crucial role in the material's solid-state packing and electronic properties. thieme-connect.com The diazapentacene core itself remains planar, similar to other reported diazapentacenes. researchgate.netthieme-connect.com

Crystallographic Data for 5,7,12,14-tetraphenyl-6,13-dihydro-6,13-diazapentacene researchgate.netthieme-connect.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Key FeaturePlanar diazapentacene core
Phenyl Group Torsion Angles~67° and ~81° relative to the core
Structural SimilarityHigh similarity to this compound (TPP)

Influence of Phenyl Groups on Molecular Packing

The introduction of bulky substituents onto the pentacene (B32325) core is a well-established strategy to control the solid-state packing of the chromophore. wikipedia.org For unsubstituted pentacene, the dominant packing motif is a herringbone arrangement, which is not always optimal for charge transport. The choice and placement of substituents, such as the four phenyl groups in TPP, can disrupt this tendency and promote more desirable one- or two-dimensional cofacial π-stacking. wikipedia.org

Supramolecular Assembly and Packing Motifs

Supramolecular assembly, driven by non-covalent interactions, dictates the formation of ordered structures from individual molecules. nankai.edu.cnrsc.orgnih.gov For aromatic systems like TPP, π-stacking is a dominant interaction that guides the assembly process. researchgate.netcanada.ca

Pi-Stacking and Intermolecular Overlap

The solid-state structure of TPP's analogues is characterized by specific π-stacking motifs. Instead of a herringbone pattern, the molecules of the diazapentacene derivative arrange into one-dimensional slipped stacks. researchgate.netthieme-connect.com In such an arrangement, the pentacene cores of adjacent molecules are parallel but offset from one another. The degree of this "slip" and the intermolecular distance are critical parameters that determine the extent of π-orbital overlap between neighboring molecules.

Strong aromatic face-to-face interactions are assumed to lead to a separation distance of approximately 3.4 Å between the planes of the acene rings. researchgate.net The degree of π-surface overlap is a quantifiable metric that can be projected from crystallographic data, with studies on other substituted pentacenes showing overlaps ranging from 20% to nearly 40%. researchgate.net This overlap is fundamental to the electronic communication between molecules.

Packing Motifs in Pentacene Systems

Packing MotifDescriptionTypical for
HerringboneMolecules pack in an edge-to-face orientation.Unsubstituted Pentacene wikipedia.org
Slipped π-StackMolecules pack in a face-to-face orientation but are laterally displaced.Substituted Pentacenes (e.g., TPP analogues) researchgate.netwikipedia.org

Role of Intermolecular Interactions in Exciton (B1674681) and Charge Transport

The nature of intermolecular packing directly translates to the material's ability to transport charge and energy. nih.govrsc.orgarxiv.org The transfer of excitons (bound electron-hole pairs) and charge carriers (electrons or holes) between molecules is highly sensitive to their relative distance and orientation. d-nb.inforesearching.cn

For TPP, its specific solid-state assembly makes it a compound of interest for a process known as intermolecular singlet fission (SF). acs.orgacs.org Singlet fission is a multiple exciton generation process where a photogenerated singlet exciton on one molecule converts into two triplet excitons, each residing on a neighboring molecule. acs.orgnih.gov This phenomenon has the potential to significantly enhance solar cell efficiency. acs.org Theoretical studies have identified this compound as a promising candidate for efficient intermolecular SF in the solid state. acs.orgresearchgate.net The efficiency of SF is strongly dependent on the crystal packing, which influences the electronic coupling between the singlet state and the correlated triplet pair state. acs.orgresearchgate.net A higher degree of charge transfer character in the lowest singlet excited state, which is facilitated by appropriate intermolecular interactions, is considered beneficial for singlet fission. acs.org

Modulation of Solid-State Properties by Structural Variations

Altering the molecular structure, even subtly, can profoundly modulate the solid-state properties of organic materials. researchgate.netnorthwestern.edursc.org This principle is clearly demonstrated by comparing the properties of TPP with its nitrogen-containing analogues, such as 5,7,12,14-tetraphenyl-6,13-diazapentacene.

The substitution of carbon atoms at the 6 and 13 positions with nitrogen atoms is a significant structural variation that impacts both stability and electronic energy levels. nih.gov As expected from theory, the introduction of nitrogen atoms, which are more electronegative than carbon, leads to a decrease in the energy of the frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com This change directly affects the material's semiconductor properties and its potential for n-type or ambipolar transport. nih.govresearchgate.net

Perhaps the most dramatic modulation is seen in the material's stability. TPP is known to be susceptible to photooxidation; when dissolved in solvents like toluene (B28343) or dichloromethane (B109758) under ambient light and air, it degrades in under 20 minutes, likely through the formation of an endo-peroxide. nih.gov In stark contrast, the nitrogen substitution in its diazapentacene analogues provides significant protection to the system. The arylated diazapentacene derivatives show markedly enhanced stability under the same conditions, with some derivatives showing no change in their absorption profile after 24 hours. nih.gov This highlights how a targeted structural variation can overcome one of the major drawbacks of the parent pentacene system.

Property Modulation by Structural Variation: TPP vs. Diaza-TPP nih.gov

PropertyThis compound (TPP)5,7,12,14-Tetraphenyl-6,13-diazapentacene
Core Atoms (6, 13 positions)CarbonNitrogen
Frontier Molecular Orbital (FMO) EnergiesHigherLower (stabilized)
Stability (in solution, air, light)Low (degrades in <20 min)High (stable for hours to days)

Charge Transport Mechanisms and Performance in 5,7,12,14 Tetraphenylpentacene Based Devices

Carrier Mobility and Type (n-type, p-type, ambipolar)

5,7,12,14-Tetraphenylpentacene (TPP) has been characterized primarily as a p-type semiconductor, meaning that the dominant charge carriers are holes. In thin-film transistor configurations, TPP has been reported to exhibit a hole mobility (μ) of approximately 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net This classification aligns with the general behavior of many pentacene-based materials, which typically show hole-transporting properties. researchgate.net

The introduction of heteroatoms into the pentacene (B32325) core can significantly alter the carrier type. For instance, the structurally similar compound 5,7,12,14-tetraphenyl-6,13-diazapentacene, where two central carbon atoms are replaced by nitrogen, has been shown to exhibit n-type (electron transport) behavior. tdx.catacs.org The fully aromatic diazapentacene derivative shows electron mobility, while its dihydro congener demonstrates p-type conductivity. acs.org This comparison underscores how the all-carbon core of this compound favors p-type charge transport.

Understanding Charge Carrier Transport in Organic Semiconductors

The movement of charge carriers in organic semiconductors is a complex process fundamentally different from that in crystalline inorganic semiconductors like silicon. The weak van der Waals forces between organic molecules result in localized electronic states, and charge transport is heavily influenced by both molecular arrangement (static disorder) and thermal vibrations (dynamic disorder).

Charge transport in organic materials is generally described by two primary models: hopping transport and band-like transport. researchgate.net

Hopping Transport: In this model, charge carriers are localized on individual molecules and move by "hopping" from one molecule to an adjacent one. researchgate.netcore.ac.uk This process is thermally assisted, meaning that mobility tends to increase with temperature. The rate of hopping is influenced by the spatial distance between molecules and the energetic barrier to be overcome. researchgate.net For materials with significant energetic or structural disorder, transport is often described by a variable-range hopping (VRH) model, where carriers may hop to more distant sites if the energetic barrier is lower. nih.gov

Band-like Transport: This model applies to highly ordered organic crystals where strong intermolecular electronic coupling leads to the formation of delocalized energy bands, similar to inorganic semiconductors. researchgate.net In this regime, charge carriers are delocalized over multiple molecules and are scattered by lattice vibrations (phonons). uni-heidelberg.de Consequently, in a pure band-like model, mobility typically decreases as temperature increases due to more pronounced phonon scattering. nih.gov

A crossover from hopping to band-like transport can occur, particularly in high-purity crystalline organic semiconductors at low temperatures where thermal disorder is minimized. nih.gov For many materials at room temperature, the transport mechanism exists in an intermediate regime, sharing characteristics of both models. While the specific transport mechanism for this compound is not definitively detailed in available literature, its relatively modest mobility suggests a mechanism dominated by hopping between localized states, which is common for polycrystalline thin films.

The efficiency of charge transport is intrinsically linked to the molecular structure and the way molecules pack together in the solid state. For acenes, charge transport occurs primarily through the overlap of π-orbitals between adjacent molecules.

Research on the closely related 5,7,12,14-tetraphenyl-6,13-diazapentacene, which shares high structural similarity with TPP, provides valuable insights. tdx.cat X-ray crystallography of this analogue reveals a planar diazapentacene core, with the four peripheral phenyl groups being highly twisted relative to this plane. tdx.cat This significant twist is expected to result in negligible electronic communication between the phenyl substituents and the central pentacene π-system. tdx.cat

In the solid state, the molecules of the diaza-analogue arrange into one-dimensional slipped stacks. tdx.cat This type of packing is crucial for charge transport. The distance between the stacked molecules (π-stacking distance) and their relative displacement are critical parameters that determine the electronic coupling and, therefore, the charge carrier mobility. A lack of significant π-π overlap, which can be caused by steric hindrance from bulky substituents or unfavorable packing motifs like a large twist angle, can impede efficient charge transport and lead to lower mobility values. tdx.catacs.org The relatively low mobility reported for TPP could be attributed to a similar crystal packing that does not facilitate optimal π-orbital overlap. researchgate.net

Performance Assessment in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are standard device structures used to evaluate the performance of new semiconductor materials. An OFET allows for the determination of key parameters such as carrier mobility and the on/off current ratio.

OFETs based on pentacene derivatives are commonly fabricated as thin-film transistors. While specific fabrication details for this compound are not extensively documented, the process for its diaza-analogue serves as a representative example. These devices typically employ a bottom-gate, top-contact architecture. tdx.catacs.org

The fabrication process generally involves the following steps:

A heavily doped silicon wafer serves as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) acting as the gate dielectric. tdx.cat

The dielectric surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), to improve the crystallinity and morphology of the subsequently deposited organic layer. tdx.cat

The organic semiconductor (e.g., this compound) is then deposited onto the substrate as a thin film, typically through thermal evaporation under high vacuum. tdx.catacs.org Substrate temperature during deposition is a critical parameter that influences film morphology.

Finally, the source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask. Gold is a common electrode material for p-type semiconductors due to its work function, which generally allows for efficient hole injection. tdx.catacs.org

The performance of an OFET is quantified by its field-effect mobility and on/off ratio. The mobility indicates how quickly charge carriers can move through the semiconductor channel under an applied electric field, while the on/off ratio is the ratio of the current when the transistor is "on" to the current when it is "off," indicating its effectiveness as a switch.

For this compound, a hole mobility of 10⁻³ cm² V⁻¹ s⁻¹ has been reported. researchgate.net An on/off ratio for TPP is not specified in the reviewed literature, but its n-type diaza-analogue has demonstrated on/off ratios on the order of 10⁴. This value serves as a benchmark for what might be expected from a device with good switching behavior based on a similar molecular framework.

Interactive Data Table: OFET Performance of this compound and a Structural Analogue

CompoundCarrier TypeMax. Mobility (cm² V⁻¹ s⁻¹)On/Off RatioReference
This compound p-type (hole)~1.0 x 10⁻³Not Reported researchgate.net
5,7,12,14-Tetraphenyl-6,13-diazapentacenen-type (electron)3.2 x 10⁻³10⁴ tdx.cat

Advanced Applications and Photophysical Phenomena of 5,7,12,14 Tetraphenylpentacene

Singlet Fission (SF) in 5,7,12,14-Tetraphenylpentacene

Singlet fission is a photophysical process where a singlet exciton (B1674681) (S1) converts into two triplet excitons (2 x T1). illinois.edu This phenomenon holds the potential to significantly enhance the efficiency of organic photovoltaic devices by generating two electron-hole pairs from a single photon. nsf.gov Pentacene (B32325) and its derivatives are among the most promising materials for singlet fission. illinois.eduosti.gov Theoretical studies have identified this compound as a promising candidate for intermolecular singlet fission in the solid state. illinois.eduosti.govresearchgate.netxingyuliu.me

Thermodynamic Driving Force and Exciton Charge-Transfer Character in SF

Two key descriptors are used to evaluate a material's potential for efficient singlet fission: the thermodynamic driving force and the singlet exciton charge-transfer (CT) character. illinois.eduresearchgate.netnih.gov

The thermodynamic driving force is defined by the energy difference between the singlet exciton state (E_S1) and twice the triplet exciton state (2 * E_T1). For efficient singlet fission, the condition E_S1 ≥ 2 * E_T1 should be met. arxiv.org An ideal scenario for minimizing energy loss in solar cells is when these energy levels are nearly degenerate (E_S1 ≈ 2 * E_T1). nsf.gov In the gas phase, increasing the number of phenyl side groups on a pentacene backbone is generally detrimental to the singlet fission driving force. illinois.eduxingyuliu.me However, in the solid state, intermolecular interactions can alter this relationship. illinois.eduresearchgate.netxingyuliu.me

The singlet exciton charge-transfer (CT) character describes the extent to which the electron and hole of the exciton are located on different molecules. nsf.gov A higher degree of CT character in the singlet exciton is believed to facilitate the coupling between the initial singlet state and the final two-triplet state, thus promoting singlet fission. acs.org

For pentacene derivatives, both the driving force and the CT character are modulated by the molecular packing in the solid state. illinois.eduresearchgate.netxingyuliu.me

Impact of Molecular Design and Solid-State Environment on SF Efficiency

The molecular structure and the arrangement of molecules in the solid state play a critical role in determining the efficiency of singlet fission. nsf.govresearchgate.net

Molecular Design: The addition of phenyl side groups to the pentacene core, as in TPP, significantly influences its properties. While increasing the number of phenyl groups can be unfavorable for the singlet fission driving force in isolated molecules, it can be advantageous in the solid state. illinois.eduxingyuliu.me Phenylation can also enhance the stability of the acene molecules. nsf.gov

Solid-State Environment: The crystal packing of molecules dictates the intermolecular interactions, which in turn affect the singlet fission driving force and the exciton character. illinois.eduresearchgate.netxingyuliu.me Molecules with a greater number of phenyl side groups, such as TPP, often crystallize in arrangements with less cofacial interaction between the pentacene backbones. illinois.eduresearchgate.netxingyuliu.me This type of packing can lead to a higher singlet fission driving force and a greater degree of singlet exciton charge-transfer character, making compounds like this compound promising candidates for efficient intermolecular singlet fission. illinois.eduosti.govresearchgate.netxingyuliu.me The specific local packing arrangement can, however, also introduce detrimental quenching pathways for the generated triplet pairs, highlighting the complexity of designing efficient solid-state singlet fission materials. nih.gov

Potential in Organic Photovoltaic (OPV) Applications

The ability of materials like TPP to undergo singlet fission makes them highly attractive for use in organic photovoltaic (OPV) cells. illinois.eduacs.org The generation of two excitons from a single photon through singlet fission has the potential to bypass the Shockley-Queisser limit, which sets a theoretical maximum efficiency for conventional single-junction solar cells. nsf.govxingyuliu.me

Recent years have seen significant progress in OPV technology, with power conversion efficiencies reaching over 17% and even up to 20%. nih.govsemanticscholar.org This advancement has been largely driven by the development of new organic photoactive materials. semanticscholar.org The unique properties of TPP, particularly its potential for efficient singlet fission, position it as a candidate for further improving OPV performance. unh.edu Furthermore, the adaptability of organic materials allows for their use in flexible and lightweight devices, opening up applications in areas like the Internet of Things (IoT), architecture, and wearable technology. unh.edusigmaaldrich.com For indoor applications, where light sources have narrower emission spectra, the tunability of organic materials is a significant advantage. up.pt

Role in Organic Light-Emitting Diodes (OLEDs)

While the primary interest in TPP lies in its singlet fission capabilities for photovoltaics, its properties are also relevant to the field of organic light-emitting diodes (OLEDs). OLEDs are a major display technology and are also being developed for solid-state lighting applications. mdpi.comeuropa.eu

In the context of OLEDs, pentacene derivatives are explored for their emission properties. For instance, the maximum emission wavelength (λ_max) of 6,13-diphenylpentacene (B1588878) (DPP) is 617 nm, while that of this compound (TPP) is red-shifted to 630 nm. spiedigitallibrary.org This makes TPP a potential candidate for a red emitter in OLED devices. spiedigitallibrary.org The development of efficient and stable emitters, particularly in the blue region of the spectrum, remains a key challenge in OLED technology. nih.gov The study of various organic semiconductors, including pentacene derivatives, contributes to the broader effort of designing new materials for high-performance OLEDs. unh.edu

Environmental Stability and Degradation Pathways of 5,7,12,14 Tetraphenylpentacene

Photo-Oxidative Stability Investigations

The extended π-conjugated system of pentacenes makes them susceptible to environmental degradation, particularly in the presence of light and oxygen. Photo-oxidative degradation is a primary pathway for the breakdown of these acene derivatives. core.ac.ukrsc.org

Research into related compounds, such as 5,7,12,14-tetrafunctionalized 6,13-diazapentacenes, provides significant insight. Studies on a tetraphenyl-substituted diazapentacene (a closely related analogue to tetraphenylpentacene) revealed that it undergoes photooxidation when in solution under ambient conditions. uni-heidelberg.de This susceptibility highlights a key challenge for the practical use of these materials. The degradation process is often initiated by the photoexcitation of the acene, which can then react with molecular oxygen.

Investigations into the stability of various 5,7,12,14-tetrafunctionalized 6,13-diazapentacenes in a chloroform (B151607) solution under ambient light demonstrated varying degrees of stability. The tetraphenyl-substituted derivative showed signs of decomposition over time, underscoring the need for stabilization strategies.

Influence of Substituents and Heteroatom Incorporation on Stability

The stability of the pentacene (B32325) core can be significantly modulated by the introduction of specific substituents at the 5,7,12, and 14 positions and by the incorporation of heteroatoms into the aromatic backbone.

Substituent Effects: The nature of the functional groups attached to the pentacene skeleton plays a crucial role in its stability. Substituents exert their influence through a combination of electronic and steric effects. lasalle.edulibretexts.org Electronic effects can be either inductive (through the sigma bond framework) or resonance-based (through the pi system), and they can be electron-donating or electron-withdrawing. lasalle.edu

A direct comparison between different substituents on a 6,13-diazapentacene core illustrates this point clearly. A study showed that while 5,7,12,14-tetraphenyl-6,13-diazapentacene experienced photooxidation, a similar compound functionalized with four alkynyl groups (3d) displayed no signs of decomposition under the same conditions for 24 hours. uni-heidelberg.de This suggests that the electron-withdrawing nature and linear geometry of the alkynyl groups offer superior protection to the diazapentacene backbone compared to the bulkier, electronically different phenyl groups. uni-heidelberg.de

The table below summarizes the photophysical and electrochemical properties of several 5,7,12,14-tetrafunctionalized 6,13-diazapentacenes, demonstrating how different substituents alter the frontier molecular orbital (FMO) energy levels, which are critical determinants of stability. researchgate.net A lower LUMO energy, for instance, can hinder the electron transfer to oxygen, thus retarding photooxidation. researchgate.net

Compound IDSubstituent (R)Absorption λmax [nm]Oxidation Potential Eox [V]Reduction Potential Ered [V]HOMO [eV]LUMO [eV]
3a Phenyl6730.44-1.21-5.24-3.59
3b 4-Methoxyphenyl6740.32-1.24-5.12-3.56
3c 4-(Trifluoromethyl)phenyl6700.60-1.14-5.40-3.66
3d Phenylethynyl7430.50-0.96-5.30-3.84
Data sourced from a study on 6,13-diazapentacene derivatives, which serve as analogues for understanding substituent effects. researchgate.net

Heteroatom Incorporation: Replacing carbon-hydrogen (C-H) moieties in the pentacene backbone with heteroatoms, such as nitrogen, is an effective strategy for enhancing photostability. researchgate.net The introduction of nitrogen atoms to form azaacenes, like the 6,13-diazapentacenes discussed above, significantly lowers the energies of the frontier molecular orbitals (both HOMO and LUMO). researchgate.netresearchgate.net This reduction in orbital energies improves the intrinsic stability of the molecule against oxidation in the presence of air and light. researchgate.net Quantum chemical studies have confirmed that introducing nitrogen atoms can suppress the electron transfer from the acene to molecular oxygen by decreasing the LUMO energy level. researchgate.net

Degradation Mechanisms and Strategies for Enhancement

Degradation Mechanisms: The primary mechanism for the degradation of 5,7,12,14-tetraphenylpentacene and related compounds under ambient conditions is photo-oxidation. This process typically involves the following steps:

The pentacene derivative absorbs light, promoting it to an excited singlet state.

Through intersystem crossing, this can form a longer-lived triplet state.

The excited triplet state of the acene can transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen.

Singlet oxygen then attacks the electron-rich pentacene core, often via a [4+2] cycloaddition reaction across the central rings, leading to the formation of endoperoxides. These endoperoxides are often unstable and can undergo further reactions, resulting in the irreversible loss of conjugation and degradation of the material. rsc.org

Another potential degradation pathway for acenes is photodimerization, although this is more common in the solid state and can be inhibited by bulky substituents like phenyl groups. core.ac.uk

Strategies for Enhancement: Based on the degradation mechanisms, several strategies can be employed to enhance the environmental stability of this compound and its derivatives:

Strategic Functionalization: As demonstrated by comparative studies, the choice of substituents is paramount. Attaching electron-withdrawing groups, such as alkynyls or fluorinated phenyls, can enhance stability. uni-heidelberg.deresearchgate.net These groups lower the HOMO and LUMO energy levels, making the molecule less susceptible to oxidation. researchgate.netresearchgate.net

Heteroatom Substitution: The incorporation of nitrogen atoms into the pentacene skeleton (aza-substitution) is a proven method to increase photostability by significantly lowering the FMO energy levels. researchgate.net

Lowering HOMO/LUMO Levels: A key molecular design principle is to lower the energy of the LUMO to retard electron transfer to oxygen (the initial step in one photooxidation pathway). researchgate.net Simultaneously, lowering the HOMO energy can inhibit the sensitization of triplet oxygen, another critical step. researchgate.net

Formulation Strategies: Beyond molecular design, formulation approaches can provide protection. These include practical measures such as pH optimization in solutions, the use of co-solvents, increasing the viscosity of the medium to slow reaction rates, and the exclusion of air/oxygen from packaging and during device operation. mdpi.com

By combining these molecular and formulation strategies, the stability of materials based on the this compound core can be significantly improved, enabling their use in long-lasting electronic applications.

Comparative Analysis with Other Acene Derivatives and Analogues

Structural and Electronic Comparisons with Unsubstituted Pentacene (B32325)

Unsubstituted pentacene has been a benchmark material in organic electronics due to its high charge carrier mobility. However, its practical application is often hindered by its susceptibility to oxidation and dimerization. acs.orguni-heidelberg.de The introduction of four phenyl groups at the 5, 7, 12, and 14 positions of the pentacene core in 5,7,12,14-tetraphenylpentacene brings about significant changes in both its structural and electronic properties.

Structural Differences:

Molecular Packing: Unsubstituted pentacene typically adopts a herringbone packing arrangement in its crystalline form. researchgate.net This edge-to-face interaction is not optimal for charge transport as it minimizes the overlap between the π-systems of adjacent molecules. researchgate.net In contrast, the bulky phenyl substituents on this compound sterically hinder this herringbone arrangement. While not forming a perfect co-facial π-stack, the phenyl groups influence the crystal packing, often leading to arrangements with altered intermolecular interactions that can be more favorable for specific applications like singlet fission. illinois.eduacs.orgosti.gov The phenyl rings are significantly twisted with respect to the pentacene backbone. researchgate.netthieme-connect.com

Stability: The phenyl groups provide steric protection to the reactive meso-carbon atoms of the pentacene core, thereby increasing the molecule's resistance to photooxidation and dimerization compared to unsubstituted pentacene. acs.orguni-heidelberg.de

Electronic Differences:

Frontier Molecular Orbitals: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for charge injection and transport in organic semiconductor devices. Compared to unsubstituted pentacene (HOMO/LUMO = –5.0/–3.2 eV), this compound exhibits a slightly different electronic profile with HOMO and LUMO levels of approximately –4.95 eV and –3.07 eV, respectively. rsc.org This subtle shift can influence the efficiency of charge injection from various electrodes.

Band Gap: The HOMO-LUMO gap of this compound is comparable to that of pentacene. clockss.org However, the altered intermolecular interactions in the solid state can modulate the electronic band structure, impacting charge transport properties. cleanenergywiki.orgaps.org While unsubstituted pentacene can exhibit high mobility in highly ordered single crystals, the introduction of phenyl groups in this compound can lead to different charge transport characteristics in thin films. aps.org

Table 1: Comparison of Unsubstituted Pentacene and this compound
PropertyUnsubstituted PentaceneThis compound
Crystal PackingHerringbone researchgate.netModified packing due to steric hindrance from phenyl groups illinois.eduacs.orgosti.gov
HOMO Level~ -5.0 eV rsc.org~ -4.95 eV rsc.org
LUMO Level~ -3.2 eV rsc.org~ -3.07 eV rsc.org
StabilitySusceptible to oxidation and dimerization acs.orguni-heidelberg.deIncreased stability due to steric protection acs.orguni-heidelberg.de

Contrast with Other Phenylated Acenes (e.g., Tetracene, Hexaphenylpentacene)

Comparing this compound with other phenylated acenes, such as rubrene (B42821) (5,6,11,12-tetraphenyltetracene) and more heavily phenylated pentacenes, reveals the nuanced effects of both the acene core length and the degree of phenylation.

Rubrene (5,6,11,12-Tetraphenyltetracene): Rubrene is a well-known high-performance p-type organic semiconductor. acs.orgrsc.org Its four phenyl groups force a π-stacked arrangement in the solid state, which is highly favorable for charge transport, leading to exceptional hole mobility. acs.orgrsc.org While both rubrene and this compound are tetraphenyl-substituted acenes, the difference in the acene backbone (tetracene vs. pentacene) and the substitution positions lead to distinct electronic properties and crystal packing, and consequently, different charge transport characteristics. acs.orgrsc.org Pentacene derivatives are generally considered more promising for singlet fission than tetracene analogues. illinois.eduacs.org

Hexaphenylpentacene and Decaphenylpentacene: Increasing the number of phenyl substituents on the pentacene core further modifies the material's properties. For instance, 1,4,6,8,11,13-hexaphenylpentacene and 1,2,3,4,6,8,9,10,11,13-decaphenylpentacene have been investigated as potential candidates for intermolecular singlet fission. illinois.eduacs.orgosti.gov In the solid state, a higher number of phenyl groups can lead to crystal structures with less cofacial interaction between the pentacene backbones, which in turn can enhance the driving force for singlet fission. illinois.eduacs.orgosti.govxingyuliu.me However, this increased phenylation can also impact solubility and processability. The HOMO-LUMO gap is also affected, with hexaphenylpentacene (HPP) and decaphenylpentacene (DcPP) showing some of the lowest gaps among phenylated pentacenes. nsf.gov

Differences from Nitrogen-Substituted Heteroacenes (e.g., Diazapentacenes)

The substitution of carbon atoms with nitrogen in the pentacene core to form heteroacenes like diazapentacenes dramatically alters the electronic properties, typically transforming the material from a p-type to an n-type or ambipolar semiconductor.

Electronic Properties: The introduction of electronegative nitrogen atoms into the aromatic core stabilizes the frontier molecular orbitals, lowering both the HOMO and LUMO energy levels. researchgate.netacs.org This increased electron affinity makes azaacenes better electron acceptors and transporters. researchgate.netntu.edu.sg For example, in comparison to this compound, the nitrogen substitution in 5,7,12,14-tetrafunctionalized 6,13-diazapentacenes leads to decreased frontier molecular orbital energy levels. nih.gov This "umpolung" of electronic behavior is a key difference from the all-carbon acene counterparts. researchgate.net

Stability: Nitrogen substitution can also enhance the oxidative stability of the acene core. uni-heidelberg.deacs.org

Synthesis: The synthetic routes to nitrogen-substituted heteroacenes differ significantly from those for their all-carbon analogues, often involving condensation reactions or palladium-catalyzed cross-coupling reactions. ntu.edu.sgacs.org

A direct comparison can be made with 5,7,12,14-tetraphenyl-substituted 6,13-diazapentacene. The nitrogen incorporation leads to a redshift in the absorption spectra, indicating a smaller HOMO-LUMO gap compared to this compound. thieme-connect.com The fully aromatized tetraphenyl-substituted diazapentacene has been shown to exhibit n-type semiconductor behavior. researchgate.net

Table 2: Electronic Property Comparison of Acene Derivatives
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Primary Conduction Type
Pentacene-5.0 rsc.org-3.2 rsc.org~1.8p-type
This compound-4.95 rsc.org-3.07 rsc.org~1.88p-type/ambipolar rsc.org
5,7,12,14-Tetraphenyl-6,13-diazapentacene-5.93 uni-heidelberg.de-3.66 uni-heidelberg.de~1.75 thieme-connect.comn-type researchgate.net

Implications for Structure-Property Relationships in Organic Semiconductors

The comparative analysis of this compound underscores several key principles in the design of organic semiconductors.

Tuning Electronic Properties: The choice of the acene core, the number and position of phenyl substituents, and the incorporation of heteroatoms are all powerful tools for tuning the frontier molecular orbital energies, band gap, and charge transport characteristics of the resulting material. unibo.itmdpi.com

Controlling Solid-State Packing: Substituents play a crucial role in dictating the intermolecular interactions and crystal packing, which are paramount for efficient charge transport. rsc.orgrsc.org Bulky substituents like phenyl groups can be used to disrupt unfavorable packing motifs and promote more desirable arrangements. rsc.org

Balancing Performance and Stability: There is often a trade-off between achieving high charge mobility and ensuring long-term operational stability. While unsubstituted pentacene boasts high mobility, its instability is a major drawback. acs.org Phenyl substitution, as seen in this compound, offers a strategy to enhance stability, albeit sometimes at the cost of the exceptionally high mobility seen in pristine single crystals. acs.orguni-heidelberg.de

Future Research Directions and Emerging Paradigms for 5,7,12,14 Tetraphenylpentacene

Rational Design of Novel 5,7,12,14-Tetraphenylpentacene Derivatives

The functionalization of the TPP core is a pivotal strategy for fine-tuning its electronic and material properties. Future research should concentrate on the rational design of novel derivatives to enhance performance, stability, and processability.

One promising avenue is the introduction of electron-withdrawing or electron-donating groups to the peripheral phenyl rings or directly to the pentacene (B32325) backbone. This approach can modulate the frontier molecular orbital (FMO) energy levels, influencing the charge injection/extraction barriers and the intrinsic charge transport characteristics. researchgate.net For instance, the incorporation of nitrogen atoms into the pentacene skeleton to create aza-derivatives like 5,7,12,14-tetraphenyl-substituted 6,13-diazapentacene has been shown to lower FMO energy levels, which can be advantageous for n-type or ambipolar transport. uni-heidelberg.dethieme-connect.com Further exploration of different heteroatom substitutions, such as sulfur or boron, could lead to materials with unique optoelectronic properties. mdpi.com

Another key area is the design of derivatives with improved solubility and morphological control. Attaching flexible alkyl or alkoxy chains to the phenyl groups can enhance solubility, enabling solution-based processing techniques that are crucial for large-area and low-cost device fabrication. Moreover, strategic placement of substituents can influence the solid-state packing of the molecules, which is a critical determinant of charge transport efficiency. acs.org The goal is to promote favorable π-π stacking while preventing undesirable aggregation that can lead to performance degradation.

Furthermore, the synthesis of asymmetrically substituted TPP derivatives presents an opportunity to create materials with tailored properties for specific applications. mdpi.com For example, introducing different functional groups at the 5,7- and 12,14-positions could lead to molecules with unique dipole moments or self-assembly behaviors, opening up new possibilities in device engineering.

Exploration of Advanced Device Architectures and Processing Techniques

To fully exploit the potential of TPP and its derivatives, research into advanced device architectures and innovative processing methods is essential. This includes moving beyond conventional transistor and diode structures to more complex and integrated systems.

The development of vertical-channel field-effect transistors (VFETs) and other three-dimensional device architectures could overcome the limitations of traditional planar devices, potentially leading to higher current densities and faster switching speeds. The unique molecular structure of TPP may be particularly well-suited for such architectures.

In the realm of processing, techniques that offer precise control over the molecular orientation and crystal morphology of TPP thin films are paramount. Methods like zone-casting, solution-shearing, and organic molecular beam deposition (OMBD) can produce highly ordered crystalline films with enhanced charge carrier mobility. The influence of processing parameters, such as substrate temperature, deposition rate, and solvent choice, on the film quality and device performance needs to be systematically investigated.

Additionally, the fabrication of flexible and stretchable electronic devices based on TPP is a rapidly growing area of interest. This requires the development of new substrate materials, encapsulation layers, and fabrication processes that are compatible with the mechanical properties of TPP-based films.

Multiscale Modeling and Computational Materials Discovery

Computational methods are becoming indispensable tools for accelerating the discovery and optimization of new organic electronic materials. arxiv.orgcam.ac.uk For TPP, a multiscale modeling approach, which integrates information across different length and time scales, can provide a comprehensive understanding of its properties and guide the design of improved materials and devices. nih.gov

At the molecular level, quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic structure, optical properties, and charge transport parameters of TPP and its derivatives. uni-heidelberg.de This allows for the in-silico screening of large libraries of candidate molecules, identifying the most promising candidates for experimental synthesis and characterization. nih.gov

At the mesoscale, molecular dynamics (MD) simulations can be employed to study the self-assembly and morphology of TPP molecules in thin films. acs.org These simulations can provide insights into the relationship between molecular structure, processing conditions, and the resulting solid-state packing, which is crucial for optimizing charge transport.

At the device level, drift-diffusion and other device models can be used to simulate the performance of TPP-based devices, such as OFETs and OLEDs. nih.gov This allows for the optimization of device parameters, such as electrode materials and layer thicknesses, without the need for extensive experimental fabrication and testing. The combination of these computational techniques in a materials discovery workflow can significantly accelerate the development of next-generation TPP-based materials. arxiv.org

Integration into Hybrid Organic-Inorganic Systems

The integration of TPP with inorganic materials offers a promising pathway to create hybrid systems with novel functionalities and enhanced performance. acs.org This synergy can be exploited in a variety of applications, from solar cells to sensors.

Furthermore, the interface between TPP and inorganic dielectrics or conductors is critical for the performance of OFETs. The use of high-k inorganic dielectrics can enable low-voltage operation, while the choice of electrode material can significantly impact charge injection efficiency. Surface modification of the inorganic components with self-assembled monolayers (SAMs) can improve the interfacial properties and promote favorable growth of the TPP film.

The development of hybrid sensors based on TPP is another exciting research direction. The interaction of analyte molecules with the TPP layer can induce changes in its electrical or optical properties, providing a basis for chemical or biological sensing. The integration with inorganic nanostructures, such as plasmonic nanoparticles, can further enhance the sensitivity and selectivity of these sensors.

Q & A

Q. What are the common synthetic routes for TPP, and how do reaction conditions influence product purity?

  • Methodological Answer : TPP is synthesized via Diels-Alder reactions with [60]fullerene or lateral arylation of pentacene precursors. For example, phenylethynylation using lithium phenylacetylide followed by stannous chloride reduction yields ethynylated derivatives . Arylation introduces phenyl groups at the 5,7,12,14 positions, with X-ray crystallography confirming structural fidelity . Reaction solvents (e.g., o-dichlorobenzene) and catalysts (e.g., B(C₆F₅)₃/Ph₂PC₆F₅ for hydrogenation) critically impact purity, as side reactions can occur with unstable intermediates .

Q. How can UV-vis spectroscopy and cyclic voltammetry characterize TPP's electronic properties?

  • Methodological Answer : UV-vis spectroscopy identifies optical band gaps by analyzing absorption maxima (e.g., TPP derivatives exhibit λₘₐₓ ~550–650 nm, red-shifted due to extended π-conjugation) . Cyclic voltammetry measures redox potentials to calculate HOMO/LUMO levels. For instance, TPP’s oxidation/reduction peaks correlate with its stability against photooxidation, while nitrogen-substituted analogs show lowered LUMO levels due to electron-withdrawing effects .

Advanced Research Questions

Q. What methodological challenges arise when comparing charge transport properties of TPP with nitrogen-substituted analogs in organic field-effect transistors (OFETs)?

  • Methodological Answer : Direct comparison is complicated by differences in film morphology and nitrogen’s electronic effects. For example, 6,13-diazapentacenes exhibit reduced n-type behavior despite structural similarity to TPP, attributed to nitrogen-induced localization of electron density . Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) are used to correlate crystallinity with mobility. Theoretical modeling (e.g., DFT) further clarifies charge-transfer integrals .

Q. How do theoretical models (DFT, G3MP2B3) reconcile discrepancies in predicting charge mobility of TPP derivatives?

  • Methodological Answer : Hybrid functionals (B3LYP) and high-level methods (G3MP2B3) calculate reorganization energies (λ) and transfer integrals. For 5,7,12,14-tetrachlorodiazapentacene (TCDAP), G3MP2B3-predicted λ (3.44 cm² V⁻¹ s⁻¹) aligns with experimental mobility (3.39 cm² V⁻¹ s⁻¹), validating the model . Discrepancies arise from approximations in electron-phonon coupling, requiring experimental validation via space-charge-limited current (SCLC) measurements.

Q. How do substituent positions and electronic effects influence TPP’s photooxidative stability and HOMO-LUMO gaps?

  • Methodological Answer : Substituents at positions 5,7,12,14 (e.g., phenyl, chlorine) alter steric hindrance and resonance stabilization. Kinetic studies under controlled O₂/light exposure show alkylthio- or arylthio-substituted TPP derivatives exhibit superior stability due to reduced HOMO levels and steric protection . Computational studies (B3LYP/6-311+G**) quantify HOMO-LUMO gaps, revealing that silylethynyl groups lower gaps but increase oxidative vulnerability compared to halogenated analogs .

Q. What strategies resolve contradictions in OFET performance data for TPP-based amorphous vs. crystalline films?

  • Methodological Answer : Amorphous films of tetraazapentacenes (e.g., 5,7,12,14-tetraazapentacene) achieve mobilities up to 2×10⁻² cm² V⁻¹ s⁻¹ due to reduced grain boundary scattering, despite lower crystallinity . Crystalline TPP films, however, require precise vacuum deposition to optimize π-π stacking. Contradictions in reported mobilities are addressed by standardizing fabrication protocols (e.g., substrate temperature, deposition rate) and characterizing film morphology via AFM .

Data Analysis and Contradiction Resolution

Q. Why do some studies report conflicting results on nitrogen incorporation enhancing n-type behavior in TPP analogs?

  • Methodological Answer : Discrepancies arise from differences in nitrogen substitution patterns (e.g., 6,13-dihydro vs. fully aromatic diazapentacenes). Fully aromatized 6,13-diazapentacenes show diminished n-type behavior due to increased electron localization, as confirmed by cyclic voltammetry and theoretical band structure analysis . Contrasting reports may also stem from variations in OFET testing conditions (e.g., ambient vs. inert atmosphere) .

Q. How can researchers validate the stability of TPP derivatives under operational conditions in optoelectronic devices?

  • Methodological Answer : Accelerated aging tests under controlled UV irradiation and O₂ exposure quantify degradation rates. For example, TPP’s photooxidation half-life is extended by phenyl substituents, which dissipate excitons via steric hindrance . In situ Raman spectroscopy monitors structural changes, while X-ray photoelectron spectroscopy (XPS) identifies oxidation products like quinones .

Methodological Best Practices

Q. What advanced characterization techniques are critical for elucidating TPP’s solid-state packing and electronic structure?

  • Methodological Answer : Single-crystal X-ray diffraction resolves molecular packing (e.g., herringbone vs. π-stacked arrangements), while GIXD analyzes thin-film crystallinity . Scanning tunneling microscopy (STM) maps electronic density at the single-molecule level. Electron paramagnetic resonance (EPR) detects radical intermediates during redox processes .

Q. How should researchers design experiments to probe structure-property relationships in TPP-based semiconductors?

  • Methodological Answer :
    A combinatorial approach integrates synthesis (e.g., varying substituent electronegativity), theoretical modeling (DFT for HOMO-LUMO tuning), and device testing (OFET mobility vs. ambient stability). For example, systematic substitution of phenyl groups with halogens or electron-deficient moieties clarifies impacts on charge injection barriers . Multivariate analysis correlates substituent Hammett parameters with experimental mobilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.